6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a hexyl chain, a hydroxy group, and a nitro-phenyl-oxadiazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the hexyl chain and the hydroxy group. The final step involves the formation of the oxadiazol ring and the attachment of the nitro-phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine derivative. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of possible derivatives.
Scientific Research Applications
6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Hexyl-7-hydroxy-3-[5-(3-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one
- 6-Hexyl-7-hydroxy-3-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one
Uniqueness
What sets 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-2-3-4-5-6-15-11-16-12-18(23(28)31-20(16)13-19(15)27)22-25-24-21(32-22)14-7-9-17(10-8-14)26(29)30/h7-13,27H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBXBSCLHNPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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